molecular formula C11H9N3O3 B12914573 5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole CAS No. 127692-15-3

5-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12914573
CAS No.: 127692-15-3
M. Wt: 231.21 g/mol
InChI Key: UXCMYEHWDWKNKQ-UHFFFAOYSA-N
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Description

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a nitro group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may have different biological or chemical properties .

Scientific Research Applications

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

127692-15-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C11H9N3O3/c15-14(16)10-6-12-11-13(10)7-9(17-11)8-4-2-1-3-5-8/h1-6,9H,7H2

InChI Key

UXCMYEHWDWKNKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=NC=C(N21)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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